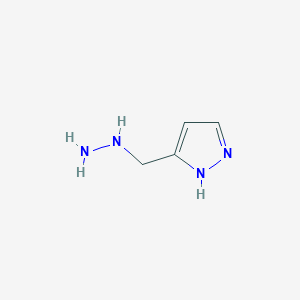
3-(hydrazinylmethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydrazinylmethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a hydrazinylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the pyrazole ring and the hydrazinylmethyl group endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinylmethyl)-1H-pyrazole typically involves the reaction of pyrazole with formaldehyde and hydrazine. One common method is as follows:
Starting Materials: Pyrazole, formaldehyde, and hydrazine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 60-80°C.
Procedure: Pyrazole is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then treated with hydrazine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
3-(Hydrazinylmethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(hydrazinylmethyl)-1H-pyrazole involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(Hydrazinylmethyl)-1H-pyrazole-4-carboxamide: Similar structure but with an additional carboxamide group.
This compound-5-carboxylic acid: Similar structure but with a carboxylic acid group.
1-Hydrazinyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a hydrazinylmethyl group.
Uniqueness
This compound is unique due to the presence of the hydrazinylmethyl group, which provides distinct reactivity and potential for forming various derivatives. This makes it a versatile compound for use in different chemical and biological applications.
Properties
Molecular Formula |
C4H8N4 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1H-pyrazol-5-ylmethylhydrazine |
InChI |
InChI=1S/C4H8N4/c5-6-3-4-1-2-7-8-4/h1-2,6H,3,5H2,(H,7,8) |
InChI Key |
ILTAIUMNTZVZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



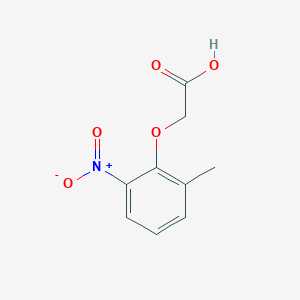
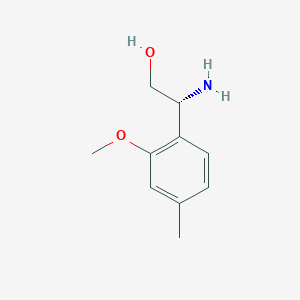
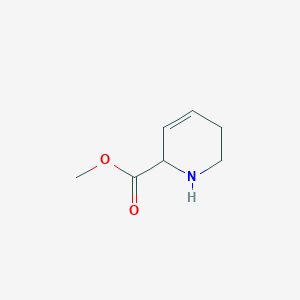
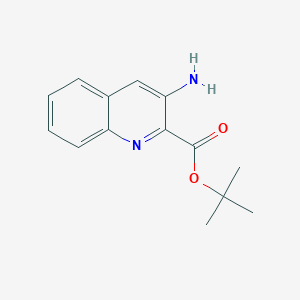
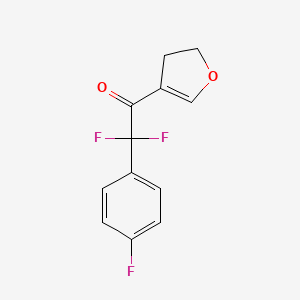

![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)

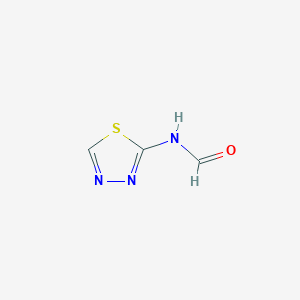
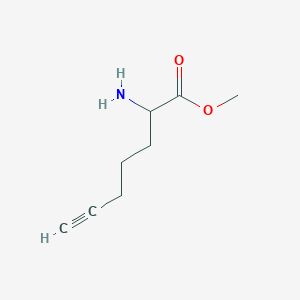
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)

![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)
